molecular formula C22H26N2O5S B3298006 4-(4-methoxybenzenesulfonyl)-8-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 896360-09-1

4-(4-methoxybenzenesulfonyl)-8-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B3298006
CAS No.: 896360-09-1
M. Wt: 430.5 g/mol
InChI Key: LCLWPFLLCXCIRB-UHFFFAOYSA-N
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Description

The compound 4-(4-methoxybenzenesulfonyl)-8-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane features a spirocyclic core structure with two distinct substituents: a 4-methoxybenzenesulfonyl group at position 4 and a 4-methylbenzoyl group at position 6.

Key structural attributes:

  • Spirocyclic framework: The 1-oxa-4,8-diazaspiro[4.5]decane core provides conformational rigidity, which can influence binding specificity in biological systems .
  • Substituent effects: The 4-methoxybenzenesulfonyl group (electron-rich due to the methoxy substituent) and the 4-methylbenzoyl group (moderately lipophilic) may synergistically modulate solubility, stability, and receptor interactions.

Properties

IUPAC Name

[4-(4-methoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-17-3-5-18(6-4-17)21(25)23-13-11-22(12-14-23)24(15-16-29-22)30(26,27)20-9-7-19(28-2)8-10-20/h3-10H,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLWPFLLCXCIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxybenzenesulfonyl)-8-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the spiro linkage: This is achieved through a cyclization reaction, where the appropriate precursors are subjected to conditions that promote the formation of the spiro center.

    Introduction of the methoxybenzenesulfonyl group: This step involves the sulfonylation of the intermediate compound using a sulfonyl chloride reagent under basic conditions.

    Addition of the methylbenzoyl group: The final step involves the acylation of the intermediate with a methylbenzoyl chloride reagent, typically in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxybenzenesulfonyl)-8-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-methoxybenzenesulfonyl)-8-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical studies.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 4-(4-methoxybenzenesulfonyl)-8-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane exerts its effects depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological system and the specific target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Spirocyclic Core

(a) 4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
  • Molecular Formula : C₁₅H₂₂N₂O₆S₂
  • Key Differences : Replaces the 4-methylbenzoyl group with a methylsulfonyl group at position 7.
  • Molecular weight (390.47 g/mol) is higher than the target compound, likely due to the additional sulfur atom.
(b) Cyclopropyl[8-(6-fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone
  • Molecular Formula : C₁₈H₂₀FN₃O₂
  • Key Differences : Features a cyclopropanecarbonyl group at position 4 and a 6-fluoropyridinyl group at position 8.
  • Implications: The fluoropyridinyl group introduces electronegativity, enhancing interactions with aromatic residues in enzymes or receptors .
(c) 4-(4-Methoxybenzyl)-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane
  • Molecular Formula : C₂₁H₂₅N₃O₄
  • Key Differences : Substitutes the 4-methylbenzoyl group with a 4-nitrophenyl group (electron-withdrawing) and includes a 4-methoxybenzyl group at position 3.
  • Implications :
    • The nitro group may enhance reactivity in reduction or nucleophilic substitution reactions, useful in agrochemicals .
    • Lower lipophilicity compared to the target compound due to the polar nitro group .

Functional Group Modifications and Pharmacological Relevance

(a) 4-(4-Methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
  • Molecular Formula : C₁₄H₂₀N₂O₃S
  • Key Differences : Lacks the 4-methylbenzoyl group, simplifying the structure.
  • Implications :
    • Reduced molecular weight (296.39 g/mol) may improve bioavailability .
    • Absence of the benzoyl group could diminish target affinity but enhance synthetic accessibility .
(b) 4-(4-Methoxybenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic Acid
  • Molecular Formula: Not explicitly stated, but includes a carboxylic acid moiety.
  • Propyl substituent at position 8 may increase metabolic stability compared to aromatic groups .

Agrochemically Relevant Derivatives

(a) 7,9-Bis-(4-methoxyphenyl)-6-methyl-1,4-dioxa-8-azaspiro[4.5]decane
  • Molecular Formula: Not explicitly provided.
  • Key Differences : Incorporates 1,4-dioxa and bis-4-methoxyphenyl groups.
  • Implications :
    • Methoxy groups enhance resistance to oxidative degradation, relevant in pesticide design .
    • Dioxa ring increases polarity, improving environmental persistence .
(b) 4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane
  • Key Differences : Contains a dichloroacetyl group , a common motif in herbicides.
  • Implications :
    • Dichloroacetyl moiety confers reactivity toward glutathione transferases, a detoxification target in plants .

Comparative Data Table

Compound Name Molecular Formula Substituents (Position 4/8) Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound Not provided 4-Methoxybenzenesulfonyl/4-Methylbenzoyl ~440 (estimated) Potential CNS/pharmacological use N/A
4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane C₁₅H₂₂N₂O₆S₂ 4-Methoxybenzenesulfonyl/Methylsulfonyl 390.47 High polarity, solubility focus
Cyclopropyl[8-(6-fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone C₁₈H₂₀FN₃O₂ Cyclopropanecarbonyl/6-Fluoropyridinyl 337.37 Enhanced receptor affinity
4-(4-Methoxybenzyl)-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane C₂₁H₂₅N₃O₄ 4-Methoxybenzyl/4-Nitrophenyl 383.44 Agrochemical reactivity
4-(4-Methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane C₁₄H₂₀N₂O₃S 4-Methylbenzenesulfonyl/None 296.39 Simplified structure, bioavailability

Biological Activity

4-(4-Methoxybenzenesulfonyl)-8-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound belonging to the class of spiro compounds. Its unique structure, characterized by a spiro linkage and the presence of both methoxybenzenesulfonyl and methylbenzoyl groups, contributes to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is [4-(4-methoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(4-methylphenyl)methanone. Its molecular formula is C22H26N2O5SC_{22}H_{26}N_{2}O_{5}S, with a molecular weight of 438.52 g/mol. The structure can be represented as follows:

InChI InChI 1S C22H26N2O5S c1 17 3 5 18 6 4 17 21 25 23 13 11 22 12 14 23 24 15 16 29 22 30 26 27 20 9 7 19 28 2 8 10 20 h3 10H 11 16H2 1 2H3\text{InChI InChI 1S C22H26N2O5S c1 17 3 5 18 6 4 17 21 25 23 13 11 22 12 14 23 24 15 16 29 22 30 26 27 20 9 7 19 28 2 8 10 20 h3 10H 11 16H2 1 2H3}

The biological activity of this compound primarily involves interactions with specific molecular targets such as enzymes or receptors. The mechanism by which it exerts its effects can vary based on the biological system and target involved:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, modulating their activity.
  • Receptor Binding : It can bind to specific receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound:

  • Cell Line Studies : In vitro studies demonstrated that derivatives of similar compounds exhibited significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). For instance, certain derivatives showed IC50 values ranging from 0.02 to 0.08 μmol/mL, comparable to established chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (μmol/mL)
Derivative AA5490.04
Derivative BMCF70.06
DoxorubicinA5490.04

Radical Scavenging Activity

The compound has also been assessed for its antioxidant properties through DPPH radical-scavenging assays:

  • DPPH Assay Results : Compounds similar to this compound exhibited moderate radical-scavenging activity compared to ascorbic acid at concentrations of 100 μg/mL .

Study on Structural Modifications

A study focused on structural modifications of related compounds demonstrated that variations in substituents significantly affected biological activity. The introduction of methoxy and methyl groups enhanced anticancer efficacy while maintaining a favorable safety profile .

Mechanistic Insights

Another research effort investigated the mechanisms underlying the anticancer effects of similar compounds, revealing that they may inhibit tubulin polymerization, a critical process in cell division .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-methoxybenzenesulfonyl)-8-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane
Reactant of Route 2
Reactant of Route 2
4-(4-methoxybenzenesulfonyl)-8-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane

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